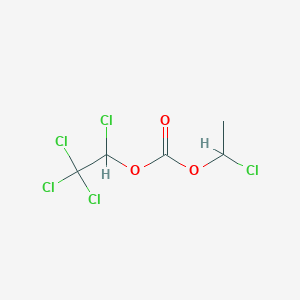
5,17-Dimethylpentacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,17-Dimethylpentacosane is a hydrocarbon compound with the molecular formula C27H56. It is a type of alkane, specifically a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a chain with branches. This compound is of interest in various scientific fields due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,17-Dimethylpentacosane can be achieved through several steps. One common method involves the use of alkenes as starting materials. For example, the synthesis can start from nona-1,8-diene, which undergoes a series of reactions including hydrogenation and alkylation to form the desired compound. The reaction conditions typically involve the use of catalysts such as palladium on carbon for hydrogenation and strong acids for alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
5,17-Dimethylpentacosane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons or other substituted alkanes.
科学的研究の応用
5,17-Dimethylpentacosane has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Industry: Used in the formulation of lubricants and other industrial products due to its stability and low reactivity.
作用機序
The mechanism by which 5,17-Dimethylpentacosane exerts its effects depends on the specific application. In biological systems, it may interact with specific receptors or enzymes, influencing behavior or physiological processes. For example, as a pheromone component, it may bind to olfactory receptors in insects, triggering specific behavioral responses .
類似化合物との比較
Similar Compounds
5,11-Dimethylpentacosane: Another branched alkane with similar properties but different branching positions.
5,14-Dimethylpentacosane: Similar structure with branches at different positions.
Uniqueness
5,17-Dimethylpentacosane is unique due to its specific branching pattern, which can influence its physical and chemical properties. This uniqueness makes it valuable for studying the effects of molecular structure on behavior and reactivity in various applications.
特性
CAS番号 |
114749-81-4 |
|---|---|
分子式 |
C27H56 |
分子量 |
380.7 g/mol |
IUPAC名 |
5,17-dimethylpentacosane |
InChI |
InChI=1S/C27H56/c1-5-7-9-10-16-19-24-27(4)25-21-18-15-13-11-12-14-17-20-23-26(3)22-8-6-2/h26-27H,5-25H2,1-4H3 |
InChIキー |
CMYHRIYCOQTQRW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)CCCCCCCCCCCC(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



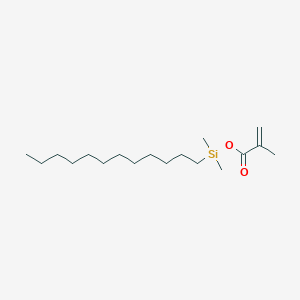
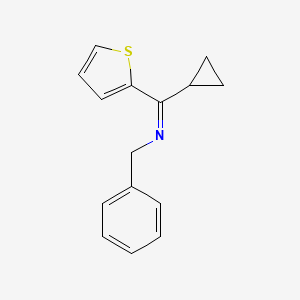
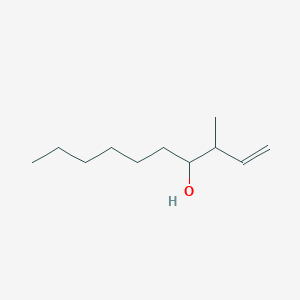

![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
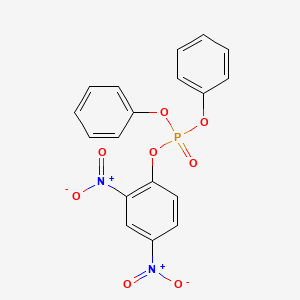
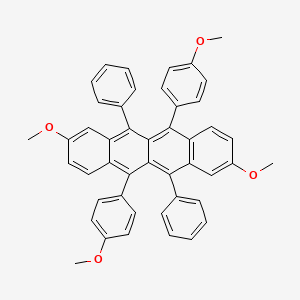

![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)


